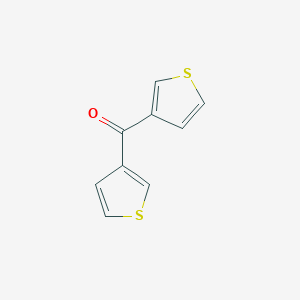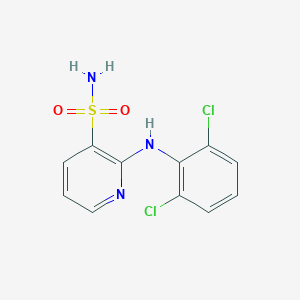
2-(2,6-Dichloroanilino)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyridinesulfonamide Derivatives : Pyridinesulfonamide, a key fragment in novel drugs, has been synthesized in various forms, including 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. These compounds have undergone extensive stereostructure research, including single-crystal X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations (Zhou et al., 2015).
Structural Study of Pyridinesulfonamides : The hydrogen bonding and molecular packing in pyridinesulfonic acids and amides have been studied systematically. This research provides a background for polymorph screening and solid form hunting in pharmacologically active sulfonamides (Akiri et al., 2012).
Biological and Antitumor Activities
Antitumor Activity of Pyridinesulfonamide Derivatives : Various pyridinesulfonamide derivatives have been synthesized and evaluated for their antitumor activities. For example, E7070 analogs containing a 3-pyridinesulfonamide moiety demonstrated significant oral efficacy against human colon carcinoma xenografts (Owa et al., 2002).
Inhibition of Carbonic Anhydrase Isoforms : Novel pyridinesulfonamide derivatives have been investigated for their inhibitory action against various carbonic anhydrase isozymes, including those associated with cancer. These compounds have shown potential in the development of new inhibitors with higher efficacy and selectivity (Brzozowski et al., 2010).
Catalytic and Coordination Chemistry
Transfer Hydrogenation Using Pyridinesulfonamide Precatalysts : Research on organometallic complexes involving pyridinesulfonamide ligands has led to the development of precatalysts for the transfer hydrogenation of various substrates. These precatalysts are notable for their efficiency and the ability to conduct catalysis under air without the need for dried and degassed substrates (Ruff et al., 2016).
Synthesis of Pyridine Derivatives for Fluorescent and Magnetic Probes : 2,6-Disubstituted pyridines and bipyridines, prepared from pyridinesulfonamide derivatives, have been used in the creation of dual fluorescent and magnetic probes. This opens up new avenues in the fields of sensing and molecular imaging (Ziessel & Stroh, 2003).
Eigenschaften
CAS-Nummer |
55841-77-5 |
|---|---|
Produktname |
2-(2,6-Dichloroanilino)-3-pyridinesulfonamide |
Molekularformel |
C11H9Cl2N3O2S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-(2,6-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(13)10(7)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
CTUDWPLUUVGGGP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



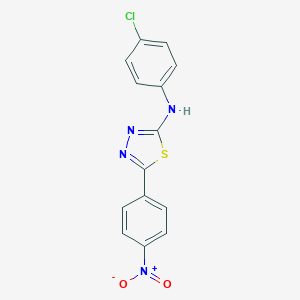

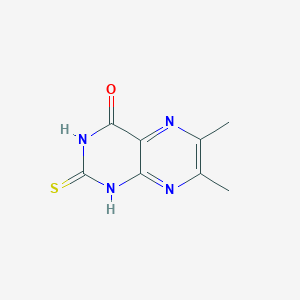
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
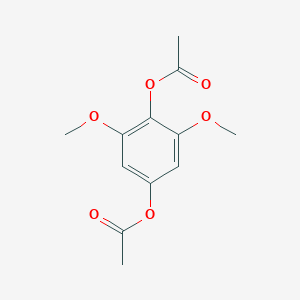



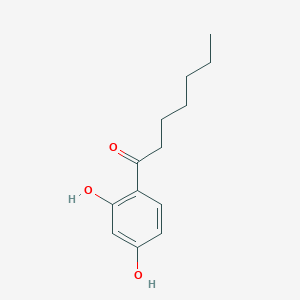
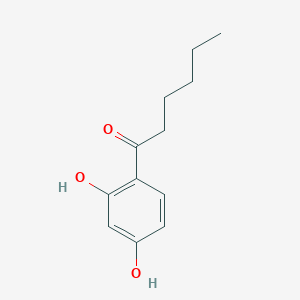
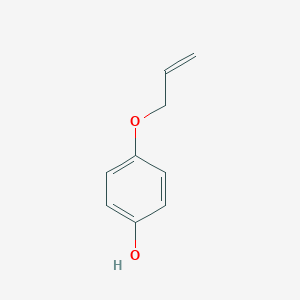
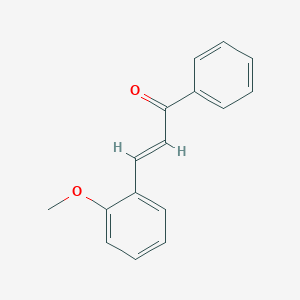
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
